![molecular formula C14H16F3N3O3 B5854202 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
作用機序
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect ROS in biological samples. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its high selectivity for ROS detection. The compound has been shown to be highly specific for detecting ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development. However, one limitation of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the compound is used at non-toxic concentrations.
将来の方向性
There are several future directions for research on 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's potential as a fluorescent probe for detecting ROS in biological samples could be further explored, potentially leading to the development of new diagnostic tools for various diseases.
合成法
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can be synthesized using a simple one-pot reaction that involves the condensation of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methoxybutanoic acid hydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 152-154°C.
科学的研究の応用
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer and neurodegenerative disorders. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can selectively detect ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development.
Another potential application of 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is in the development of new drugs for the treatment of cancer. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-20-13(22)8-23-2)6-12(21)18-11-5-3-4-10(7-11)14(15,16)17/h3-5,7H,6,8H2,1-2H3,(H,18,21)(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFULMHROUTG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


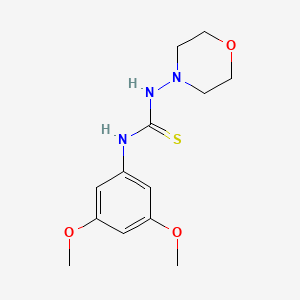
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
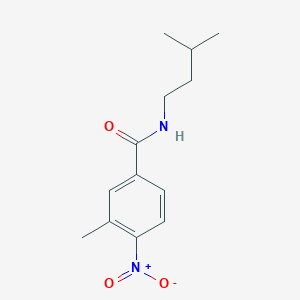
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
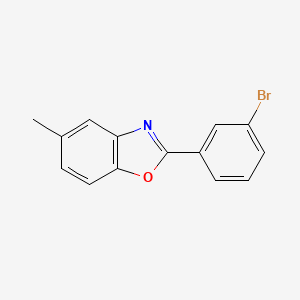

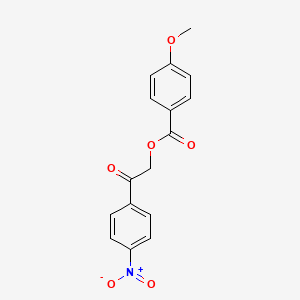
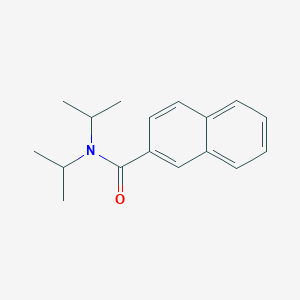
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)